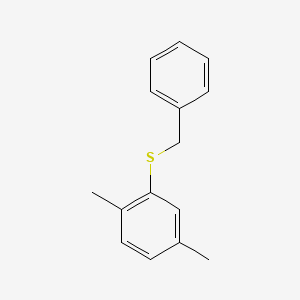

Benzyl 2,5-dimethylphenyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2,5-dimethylphenyl sulfide is a type of sulfide compound . Sulfides are useful starting materials for the synthesis of many organic compounds . They can be oxidized into sulfoxides or sulfones, which have received extensive attention as essentially synthetic intermediates in some important organic molecule syntheses .

Synthesis Analysis

The synthesis of this compound and similar compounds involves various methods . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant . An ambident electrophilicity of phosphinic acid thioesters is disclosed. Unexpected carbon–sulfur bond formation took place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents .Molecular Structure Analysis

The molecular structures of similar compounds like benzylphenyl sulfide, (4-tert-butylbenzyl)(4-methylphenyl) sulfide, (4-methylbenzyl)(4-methylphenyl) sulfide, di(4-methylphenyl) sulfide, (3,5-dimethylphenyl)(4-methyl phenyl) sulfide, and dibenzyl sulfide have been determined by single-crystal X-ray crystallography .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dibenzyl sulfide have been studied. It is a symmetrical thioether. It contains two C6H5CH2- (benzyl) groups linked by a sulfide bridge. It is a colorless or white solid that is soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Benzyl 2,5-dimethylphenyl sulfide and its derivatives play a crucial role in organic synthesis. The preparation of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides showcases the intricate synthesis involving this compound. The substitution reactions and the conditions optimized for such reactions are indicative of the compound's utility in creating complex organic structures, potentially useful in pharmaceuticals and materials science (Egolf & Bilder, 1994).

Photoremovable Protecting Groups

In the realm of photophysics, 2,5-Dimethylphenacyl derivatives, related to this compound, are identified as photoremovable protecting groups for phosphates and sulfonic acids. This application is significant in organic synthesis and biochemistry, where precise control over the release of functional groups can direct the course of reactions or the activation of biomolecules (Klán et al., 2002).

Polymer Synthesis

This compound derivatives are instrumental in polymer science. For instance, the synthesis of poly(2,5-dimethylphenylene sulfide) involves oxidative polymerization of sulfur chloride with p-xylene, signifying the compound's role in creating high-performance materials with specific thermal and structural properties (Miyatake et al., 1994).

Fuel Desulfurization

The compound's derivatives are also noted in the desulfurization process of fuels, indicating its potential role in environmental and energy-related applications. The study exploring oxidative desulfurization of synthetic diesel using a vanadium oxide-based catalyst presents the compound as a part of the process, aiming at the reduction of sulfur content in fuels, a crucial step in meeting environmental regulations (Caero et al., 2005).

Membrane Technology

In advanced materials, this compound derivatives contribute to the development of poly(arylene ether sulfone) anion exchange membranes, which are crucial in various separation processes, water purification, and energy conversion technologies (Shi et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds often interact with proteins or enzymes that play crucial roles in cellular processes .

Mode of Action

The mode of action of benzyl 2,5-dimethylphenyl sulfide is likely to involve electrophilic aromatic substitution . In this process, the compound may form a sigma-bond with its target, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the target molecule .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving its target molecules, leading to downstream effects on cellular processes .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could disrupt the enzyme’s function and alter cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of Benzyl 2,5-dimethylphenyl sulfide and similar compounds involve the development of new synthetic methods of sulfides . The exploration of new synthetic methods is driven by the need to overcome problems such as tedious reaction operation, unfriendly ecological environment, excessive raw materials, high toxicity, and expensive catalysts .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1,4-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSNGWXMPSXGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2467152.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2467158.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)

![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)

![2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2467174.png)

![[2-[4-[5-(4-Methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate](/img/structure/B2467175.png)